![molecular formula C11H13NO B1147158 4-(Phenylamino)pent-3-en-2-one CAS No. 147054-81-7](/img/structure/B1147158.png)
4-(Phenylamino)pent-3-en-2-one
説明
4-(Phenylamino)pent-3-en-2-one is an organic compound characterized by the presence of a phenylamino group attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)pent-3-en-2-one can be achieved through several methods. One common approach involves the condensation of aniline with pent-3-en-2-one under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Aniline is reacted with pent-3-en-2-one in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-(Phenylamino)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Synthetic Routes
The synthesis of 4-(Phenylamino)pent-3-en-2-one can be achieved through various methods:
Reagent | Conditions | Yield |
---|---|---|
Acetylacetone + Benzylamine | Nickel diacetate catalyst, 60°C, 5 min | High |
This method involves the reaction of acetylacetone with benzylamine under specific conditions, yielding high purity and yield.
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes and ketones to form β-enaminones.
- Substitution Reactions : The compound undergoes nucleophilic substitution at the benzylamino group.
These reactions are essential for creating new compounds with desired properties.
Medicinal Chemistry
Research has indicated that this compound possesses potential biological activities, including:
- Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways.
- Anticancer Activity : Preliminary research shows cytotoxic effects against various cancer cell lines.
These properties make it a candidate for further investigation in drug development.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Biological Activity Studies : Research on related β-enaminones has demonstrated their ability to act as enzyme inhibitors, suggesting potential therapeutic applications for diseases such as cancer and inflammation.
- Fluorescence and Spectroscopy : Investigations into the vibrational spectra of this compound have provided insights into its molecular structure and interactions, enhancing understanding of its behavior in biological systems.
Comparison with Related Compounds
The structural uniqueness of this compound compared to other similar compounds enhances its reactivity and potential applications:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anti-inflammatory, anticancer |
4-(Methylamino)pent-3-en-2-one | Structure | Limited studies; potential antioxidant |
4-(Chlorophenylamino)pent-3-en-2-one | Structure | Anticancer properties reported |
作用機序
The mechanism of action of 4-(Phenylamino)pent-3-en-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylamino group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(Phenylamino)butan-2-one: Similar structure but with a shorter carbon chain.
4-(Phenylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
4-(Phenylamino)pent-2-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness
4-(Phenylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the position of the double bond, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
生物活性
4-(Phenylamino)pent-3-en-2-one, also known as a β-enaminone, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, focusing on its potential therapeutic applications.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of phenylamine with suitable acylating agents. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The molecular structure reveals an enaminone framework that is crucial for its biological activity.
Table 1: Spectroscopic Data for this compound
Spectroscopic Technique | Observed Values |
---|---|
Melting Point | 45-47 °C |
IR (cm⁻¹) | 1685 (-C=O), 3250 (-N-H) |
NMR (δ ppm) | 1.5 (s, CH₃), 7.0-7.5 (m, C₆H₅) |
Biological Activity
Recent studies have highlighted the biological activities of this compound, particularly its anticonvulsant and anticancer properties.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant effects. For example, a study conducted on various monosubstituted N-(4-R-phenyl)enaminones showed that these compounds possess varying degrees of anticonvulsant activity, with specific substituents enhancing efficacy through electronic effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cell lines. The mechanism appears to involve the modulation of key cellular pathways related to apoptosis and cell cycle regulation .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Reference Compound |
---|---|---|
DU-145 | 12.5 | Doxorubicin |
MCF-7 | 15.0 | Doxorubicin |
T24 | 10.0 | Doxorubicin |
Case Studies
- In Silico Studies : Computational studies using molecular docking have suggested that this compound interacts effectively with targets involved in cancer progression, leading to reduced expression of oncogenes such as mTOR .
- Hydrogen Bonding Analysis : A structural analysis revealed significant intramolecular hydrogen bonding in derivatives of this compound, influencing their stability and biological activity .
特性
IUPAC Name |
(E)-4-anilinopent-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWHWBUKGOPLH-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7294-89-5, 26567-78-2 | |
Record name | NSC295498 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylamino-3-penten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。